Pht-Gly-Onp

Overview

Description

Mechanism of Action

Target of Action

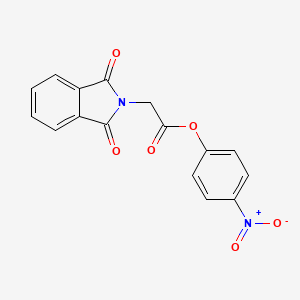

4-Nitrophenyl phthalimidoacetate is a carboxylic ester obtained by formal condensation of the carboxy group of phthalimidoacetic acid with the phenolic hydroxy group of 4-nitrophenol It is known to have functional parents such as 4-nitrophenol, glycine, and phthalimide .

Mode of Action

It’s known that the compound is a carboxylic ester , which suggests that it may undergo hydrolysis in biological systems to release its parent compounds

Biochemical Pathways

Its parent compound, 4-nitrophenol, is known to be involved in various biological processes

Result of Action

Related compounds have been studied for their catalytic reduction properties , suggesting that 4-Nitrophenyl phthalimidoacetate may also exhibit similar properties

Action Environment

It’s known that environmental conditions can significantly impact the activity of similar compounds

Biochemical Analysis

Biochemical Properties

4-Nitrophenyl phthalimidoacetate plays a crucial role in biochemical reactions, particularly in the study of enzyme kinetics and mechanisms. It interacts with enzymes such as esterases and proteases, which catalyze the hydrolysis of the ester bond in the compound. This interaction is essential for understanding the catalytic mechanisms of these enzymes. Additionally, 4-Nitrophenyl phthalimidoacetate can act as a substrate for certain enzymes, leading to the release of 4-nitrophenol, which can be quantitatively measured to study enzyme activity .

Cellular Effects

The effects of 4-Nitrophenyl phthalimidoacetate on various cell types and cellular processes are profound. It influences cell function by modulating enzyme activity, which in turn affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of 4-Nitrophenyl phthalimidoacetate by cellular esterases can lead to changes in intracellular concentrations of 4-nitrophenol, impacting cellular signaling and metabolic pathways .

Molecular Mechanism

At the molecular level, 4-Nitrophenyl phthalimidoacetate exerts its effects through specific binding interactions with enzymes and other biomolecules. The compound’s ester bond is hydrolyzed by esterases, resulting in the formation of 4-nitrophenol and phthalimidoacetic acid. This reaction can inhibit or activate enzymes, depending on the context, and can lead to changes in gene expression by altering the availability of key metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Nitrophenyl phthalimidoacetate change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its effectiveness. Long-term studies have shown that the degradation products can still influence cellular functions, although to a lesser extent than the intact compound .

Dosage Effects in Animal Models

The effects of 4-Nitrophenyl phthalimidoacetate vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant toxicity. At higher doses, it can lead to adverse effects, including enzyme inhibition and cellular toxicity. These threshold effects are crucial for determining the safe and effective use of the compound in biochemical research .

Metabolic Pathways

4-Nitrophenyl phthalimidoacetate is involved in several metabolic pathways, primarily through its interactions with esterases and other enzymes. The hydrolysis of the compound leads to the formation of 4-nitrophenol and phthalimidoacetic acid, which can further participate in various metabolic reactions. These interactions can affect metabolic flux and the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, 4-Nitrophenyl phthalimidoacetate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, where it can exert its biochemical effects. The transport and distribution mechanisms are essential for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of 4-Nitrophenyl phthalimidoacetate is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and other biomolecules. This localization is crucial for its activity and function, as it allows the compound to modulate key cellular processes directly .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pht-Gly-Onp typically involves the reaction between phthalimidoacetic acid and 4-nitrophenol. The carboxy group of phthalimidoacetic acid reacts with the phenolic hydroxy group of 4-nitrophenol to form the ester bond . The reaction is usually carried out in the presence of a dehydrating agent to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential for efficient production.

Chemical Reactions Analysis

Types of Reactions

Pht-Gly-Onp can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield phthalimidoacetic acid and 4-nitrophenol.

Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water as the solvent.

Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

Hydrolysis: Phthalimidoacetic acid and 4-nitrophenol.

Reduction: 4-Aminophenyl phthalimidoacetate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pht-Gly-Onp has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Comparison with Similar Compounds

Similar Compounds

4-Nitrophenol: A phenolic compound with a nitro group, used in various chemical reactions and as a precursor for other compounds.

Phthalimidoacetic Acid: A derivative of phthalimide, used in organic synthesis and as an intermediate for various chemical reactions.

Uniqueness

Pht-Gly-Onp is unique due to its combined structural features of both 4-nitrophenol and phthalimidoacetic acid. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry.

Biological Activity

Pht-Gly-Onp, chemically known as 4-Nitrophenyl phthalimidoacetate, is a synthetic compound that has garnered attention for its biological activity, particularly in the context of enzyme assays and hydrolytic processes. This article delves into its biological mechanisms, applications, and relevant research findings.

Overview of this compound

This compound is classified as a carboxylic ester formed through the reaction between phthalimidoacetic acid and 4-nitrophenol. The compound serves as a substrate for various hydrolases, particularly esterases, which catalyze its hydrolysis to produce 4-nitrophenol and phthalimidoacetic acid. The biological significance of this compound lies in its role as a model compound for studying enzymatic activity and metabolic pathways.

Target Enzymes

This compound is primarily utilized in enzyme assays to study the activity of esterases and other hydrolytic enzymes. The hydrolysis of this compound results in the release of 4-nitrophenol, which can be quantitatively measured using spectrophotometric methods. This process is essential for understanding enzyme kinetics and substrate specificity.

Biochemical Pathways

The hydrolysis reaction catalyzed by esterases involves the cleavage of the ester bond in this compound, leading to the formation of products that can influence various biochemical pathways. The released 4-nitrophenol can further participate in cellular signaling and metabolic processes, making it a valuable tool for investigating cellular responses to enzymatic activity.

Enzyme Assays

Research has demonstrated that this compound is effective in assessing the activity of β-galactosidase and other hydrolases. For instance, studies have shown that different pH levels significantly affect the enzymatic activity measured through the release of ONP (o-nitrophenol) from substrates like this compound. Optimal conditions for β-galactosidase activity were reported at pH 7-8, with variations observed based on specific enzyme sources .

Case Studies

- Enzymatic Activity Assessment : A study utilized this compound to investigate β-galactosidase from Aspergillus oryzae. The intensity of color produced by the enzymatic reaction was measured using UV-VIS spectrophotometry at 420 nm, indicating a direct correlation between substrate concentration and enzyme activity .

- Impact on Cellular Signaling : Another study explored how the hydrolysis of this compound affects intracellular concentrations of 4-nitrophenol, subsequently influencing cellular signaling pathways. This highlights the compound's role beyond mere substrate activity, suggesting potential implications for gene expression modulation.

Applications in Scientific Research

This compound has several applications across various fields:

- Biochemistry : As a substrate in enzyme assays to study esterase activity.

- Organic Chemistry : Employed as a reagent in organic synthesis for modeling esterification reactions.

- Industrial Chemistry : Utilized in producing specialty chemicals and intermediates.

Properties

IUPAC Name |

(4-nitrophenyl) 2-(1,3-dioxoisoindol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6/c19-14(24-11-7-5-10(6-8-11)18(22)23)9-17-15(20)12-3-1-2-4-13(12)16(17)21/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCDNNJLCIKUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354893 | |

| Record name | CHEBI:75058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21313-49-5 | |

| Record name | CHEBI:75058 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.